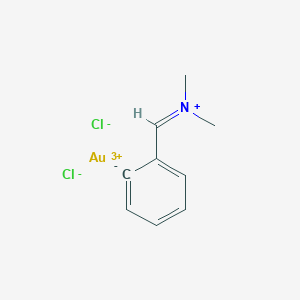
2-((Dimethylamino)methyl)phenylgold(III) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Dimethylamino)methyl)phenylgold(III) dichloride is a gold-based compound that has garnered significant interest in the field of medicinal chemistry due to its potential antitumor properties. This compound is known for its structural similarity to cisplatin, a well-known chemotherapy drug, but exhibits a different mode of action .
Métodos De Preparación
The synthesis of 2-((Dimethylamino)methyl)phenylgold(III) dichloride typically involves the reaction of gold(III) chloride with 2-((dimethylamino)methyl)phenyl ligands. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction while maintaining the purity and stability of the compound .
Análisis De Reacciones Químicas
2-((Dimethylamino)methyl)phenylgold(III) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold.
Reduction: Reduction reactions can convert the gold(III) center to gold(I) or gold(0), depending on the reagents and conditions used.
Substitution: The chloride ligands in the compound can be substituted with other ligands, such as acetate or malonate, to form new complexes.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various ligands. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor for the synthesis of other gold-based complexes.
Biology: It has shown selective cytotoxicity against certain cancer cell lines, making it a promising candidate for anticancer research.
Industry: Its unique chemical properties make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-((Dimethylamino)methyl)phenylgold(III) dichloride involves its interaction with cellular components, leading to cytotoxic effects. Unlike cisplatin, this compound does not cause interstrand DNA cross-links. Instead, it induces minor changes in cell cycle distribution and affects plasmid mobility at higher concentrations . The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with cellular proteins and enzymes, disrupting their normal functions .
Comparación Con Compuestos Similares
2-((Dimethylamino)methyl)phenylgold(III) dichloride is unique due to its gold(III) center and its specific ligand structure. Similar compounds include:
Cisplatin: A platinum-based chemotherapy drug with a different mode of action.
Gold(III) acetate complexes: These compounds share the gold(III) center but have different ligands.
Gold(III) malonate complexes: Similar to the acetate complexes, these have different ligands but the same gold(III) center.
The uniqueness of this compound lies in its selective cytotoxicity and its distinct mechanism of action compared to other gold-based and platinum-based compounds .
Propiedades
Número CAS |
91946-52-0 |
|---|---|
Fórmula molecular |
C9H11AuCl2N+ |
Peso molecular |
401.06 g/mol |
Nombre IUPAC |
dimethyl(phenylmethylidene)azanium;gold(3+);dichloride |
InChI |
InChI=1S/C9H11N.Au.2ClH/c1-10(2)8-9-6-4-3-5-7-9;;;/h3-6,8H,1-2H3;;2*1H/q;+3;;/p-2 |
Clave InChI |
RZECFXADLSYCPO-UHFFFAOYSA-L |
SMILES canónico |
C[N+](=CC1=CC=CC=[C-]1)C.[Cl-].[Cl-].[Au+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



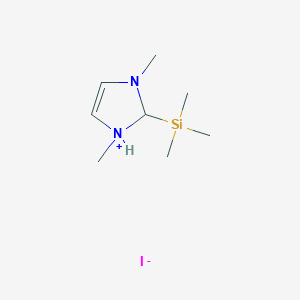
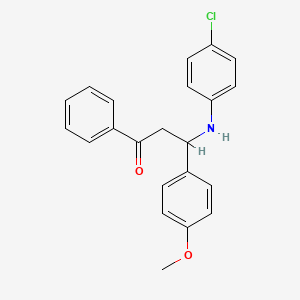
![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
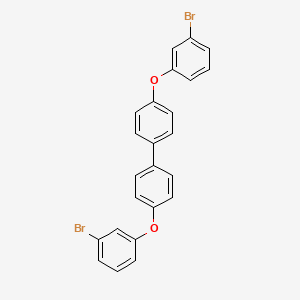
![N-[4-(carbamoylamino)phenyl]-3-oxobutanamide](/img/structure/B14350964.png)
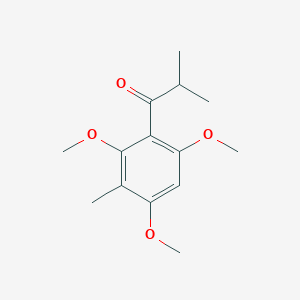

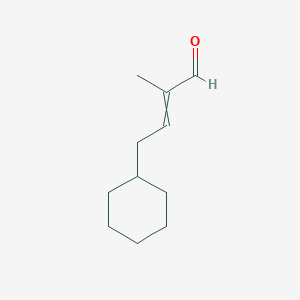
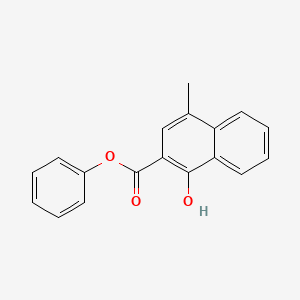
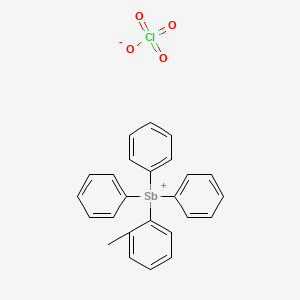
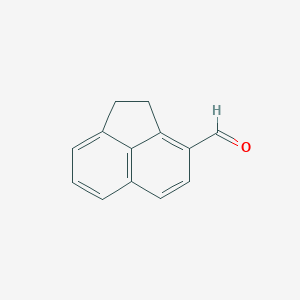
![4,5-Bis[(3-chloropropoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B14351006.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]diacetonitrile](/img/structure/B14351007.png)
